molecular formula C8H13NO2 B13543136 4-(2-Hydroxyethyl)oxane-4-carbonitrile

4-(2-Hydroxyethyl)oxane-4-carbonitrile

Cat. No.: B13543136
M. Wt: 155.19 g/mol
InChI Key: XQZTXGNDORJLEV-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)oxane-4-carbonitrile is an organic compound with the chemical formula C7H11NO2. This compound belongs to the class of oxane derivatives and is used in various scientific experiments due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethyl)oxane-4-carbonitrile typically involves the reaction of oxane derivatives with hydroxyethyl compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)oxane-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group into other functional groups such as amines.

    Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with aldehyde or carboxylic acid groups, while reduction can produce amines .

Scientific Research Applications

4-(2-Hydroxyethyl)oxane-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)oxane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxyethoxy)oxane-4-carbonitrile: Similar in structure but with an ethoxy group instead of a hydroxyethyl group.

    4-(2-Hydroxypropyl)oxane-4-carbonitrile: Contains a hydroxypropyl group instead of a hydroxyethyl group.

Uniqueness

4-(2-Hydroxyethyl)oxane-4-carbonitrile is unique due to its specific functional groups, which confer distinct chemical and physical properties. These properties make it suitable for a variety of scientific and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(2-hydroxyethyl)oxane-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c9-7-8(1-4-10)2-5-11-6-3-8/h10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZTXGNDORJLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CCO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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